molecular formula C11H12BrNO2 B1290723 5-Bromo-2-(N-morpholino)-benzaldehyde CAS No. 742099-65-6

5-Bromo-2-(N-morpholino)-benzaldehyde

Cat. No.: B1290723
CAS No.: 742099-65-6
M. Wt: 270.12 g/mol
InChI Key: JBXQFFOLHURHCW-UHFFFAOYSA-N
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Description

5-Bromo-2-(N-morpholino)-benzaldehyde: is an organic compound with the molecular formula C11H12BrNO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the 5-position and a morpholine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(N-morpholino)-benzaldehyde typically involves the bromination of 2-morpholinobenzaldehyde. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Bromo-2-(N-morpholino)-benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used in the study of enzyme interactions and as a probe in biochemical assays. Its unique structure allows it to interact with specific biological targets .

Medicine: Its derivatives have shown promise in preliminary studies for their biological activities .

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and as a building block for various functional materials .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(N-morpholino)-benzaldehyde involves its interaction with specific molecular targets. In biochemical assays, it can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. The morpholine group enhances its solubility and facilitates its interaction with biological molecules .

Comparison with Similar Compounds

    5-Bromo-2-chlorobenzaldehyde: Similar in structure but with a chlorine atom instead of a morpholine group.

    5-Bromo-2-iodobenzaldehyde: Contains an iodine atom instead of a morpholine group.

    5-Bromo-2-methoxybenzaldehyde: Features a methoxy group instead of a morpholine group.

Uniqueness: 5-Bromo-2-(N-morpholino)-benzaldehyde is unique due to the presence of the morpholine group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

5-bromo-2-morpholin-4-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c12-10-1-2-11(9(7-10)8-14)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXQFFOLHURHCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630513
Record name 5-Bromo-2-(morpholin-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

742099-65-6
Record name 5-Bromo-2-(4-morpholinyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=742099-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(morpholin-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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